5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol is the human adenosine A3 receptor . This receptor plays a crucial role in numerous physiological and pathological processes, including inflammation, cancer, and cardiovascular conditions .
Mode of Action
This compound acts as a potent and selective antagonist of the human adenosine A3 receptor . By binding to this receptor, it inhibits the action of adenosine, a naturally occurring purine nucleoside that plays a significant role in biochemical processes, such as energy transfer and signal transduction .
Biochemical Pathways
Adenosine signaling plays a key role in many physiological processes, including neurotransmission, inflammation, and immune responses .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of adenosine A3 receptors in human physiology. As an antagonist, this compound could potentially inhibit the effects of adenosine, leading to altered cellular responses in processes such as inflammation, neurotransmission, and possibly even tumor growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target. Additionally, the compound’s efficacy can be influenced by the physiological environment within the body, including factors like the presence of other drugs, the patient’s metabolic state, and genetic factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol typically involves the reaction of 4-methoxybenzylamine with thiocarbohydrazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted thiadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol is unique due to the presence of both the methoxyphenyl and thiadiazole moieties, which contribute to its diverse biological activities. The combination of these functional groups allows for interactions with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Biological Activity
5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a thiadiazole ring which is known for its reactivity and biological significance. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:
- Antibacterial activity : Compounds with halogenated substituents on the phenyl ring show enhanced antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Antifungal activity : Certain derivatives have demonstrated promising antifungal activity against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL .
Activity Type | Target Organisms | MIC (μg/mL) |
---|---|---|
Antibacterial | S. aureus | 32.6 |
Antifungal | C. albicans | 32.6 |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cytotoxicity : The compound has shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values of 0.28 μg/mL and 0.52 μg/mL respectively .
- Mechanism of Action : The anticancer properties are attributed to its ability to inhibit tubulin polymerization, disrupting mitotic spindle formation in cancer cells .
Cell Line | IC50 (μg/mL) |
---|---|
MCF-7 | 0.28 |
A549 | 0.52 |
3. Anticonvulsant Activity
The anticonvulsant effects of this compound have been evaluated using various models:
- Protective Effects : In the maximal electroshock (MES) test and pentylenetetrazol (PTZ) test, the compound demonstrated a protective effect at doses of 100 mg/kg with efficacy rates of 66.67% and 80% respectively .
- Mechanism : The anticonvulsant activity is believed to involve modulation of GABAergic neurotransmission and inhibition of voltage-gated sodium channels .
Test Method | Dose (mg/kg) | Protection (%) |
---|---|---|
MES | 100 | 66.67 |
PTZ | 100 | 80 |
4. Anti-inflammatory Activity
The anti-inflammatory properties are also noteworthy:
- Studies have shown that thiadiazole derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models, indicating potential for therapeutic applications in inflammatory diseases .
Case Studies
Several studies have focused on synthesizing and testing various derivatives of thiadiazole compounds:
- Aliyu et al. (2021) investigated the anticonvulsant properties of several thiadiazole derivatives, confirming their efficacy through in vivo models.
- Sahoo et al. (2013) reported that compounds substituted with methoxy groups exhibited notable anticonvulsant activity with minimal toxicity.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-14-8-4-2-7(3-5-8)6-11-9-12-13-10(15)16-9/h2-5H,6H2,1H3,(H,11,12)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTHJAIKZNBJAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NNC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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